2-Chloro-6-fluoro-4-(trifluoromethyl)aniline
Overview
Description
2-Chloro-6-fluoro-4-(trifluoromethyl)aniline: is an aromatic amine compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 2-Chloro-6-fluoro-4-(trifluoromethyl)benzene followed by reduction to form the corresponding aniline derivative . Another approach includes the use of Friedel-Crafts acylation followed by reduction and halogenation steps .
Industrial Production Methods: Industrial production of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline often employs large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups such as chlorine and fluorine makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products:
Nitro Derivatives: Formed through nitration reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Chemistry: 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds .
Biology and Medicine: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, including potential drug candidates with enhanced bioavailability and metabolic stability .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides . Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of electron-withdrawing groups influences its binding affinity and reactivity . The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison: 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline is unique due to the simultaneous presence of chlorine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-chloro-6-fluoro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBDHZJCYMSHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601278 | |
Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123973-31-9 | |
Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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